molecular formula C23H26N2O3 B7716403 N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide

N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide

Cat. No. B7716403
M. Wt: 378.5 g/mol
InChI Key: XRILMEPSVMPOMG-UHFFFAOYSA-N
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Description

N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide, also known as BMH-21, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. It belongs to the family of benzamide derivatives and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide involves the inhibition of DNA synthesis and repair. The compound binds to DNA and prevents the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately triggers cell death.
Biochemical and Physiological Effects:
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been found to affect several biochemical and physiological processes in cancer cells. It has been shown to increase reactive oxygen species (ROS) levels, disrupt mitochondrial function, and activate the MAPK signaling pathway. These effects contribute to the selective cytotoxicity of the compound towards cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide is its selective cytotoxicity towards cancer cells, which makes it a promising candidate for further development as an anticancer agent. However, one of the limitations is its poor solubility in water, which may affect its effectiveness in vivo.

Future Directions

There are several future directions for the study of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide. One area of research is the optimization of the compound's structure to improve its solubility and efficacy. Another area is the investigation of its potential in combination with other anticancer agents. Additionally, the development of novel drug delivery systems for N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide may enhance its therapeutic potential. Further preclinical and clinical studies are necessary to evaluate the safety and efficacy of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide as an anticancer agent.

Synthesis Methods

The synthesis of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide involves the reaction of 2-methoxybenzoyl chloride with N-butyl-N-methylamine, followed by the reaction with 2-hydroxy-7-methylquinoline. The final product is obtained after purification and isolation.

Scientific Research Applications

N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been studied for its potential as an anticancer agent. It has shown selective cytotoxicity towards cancer cells, while sparing normal cells. The compound has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle of cancer cells. It has also been shown to inhibit tumor growth in animal models.

properties

IUPAC Name

N-butyl-2-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-4-5-12-25(23(27)19-8-6-7-9-21(19)28-3)15-18-14-17-11-10-16(2)13-20(17)24-22(18)26/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRILMEPSVMPOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-2-methoxy-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide

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